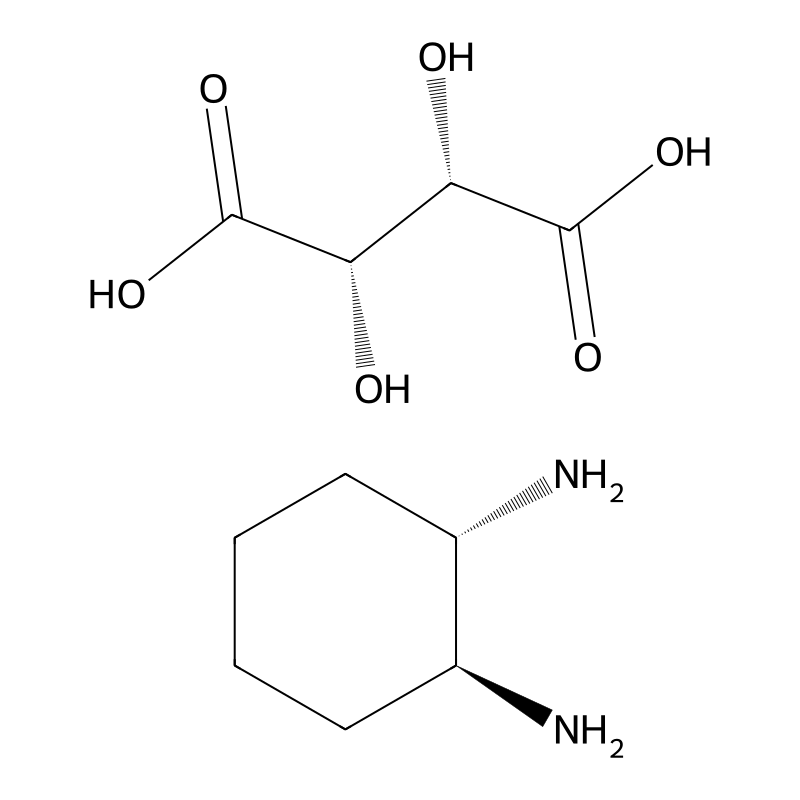

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Single-atom catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity . The preparation methods, characterization techniques, and applications of single-atom catalysts are currently a hot area of research .

In 2011, Zhang et al. prepared a single-atom Pt1/FeOx catalyst and proposed the concept of single-atom catalysis for the first time . The catalyst has stronger activity and higher stability and selectivity in a CO oxidation reaction .

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a chiral diamine compound derived from cyclohexane. It features two amino groups attached to a cyclohexane ring, making it a valuable building block in organic synthesis and pharmaceutical applications. The D-tartrate salt form enhances its solubility and stability, which is crucial for various

- Wear gloves, eye protection, and a lab coat when handling D-DCT.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and contact with skin and eyes.

- Dispose of waste according to local regulations.

The chemical reactivity of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate primarily involves:

- Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles, participating in substitution reactions with electrophiles.

- Formation of Metal Complexes: The amino groups coordinate with metal ions, forming chelates that are useful in catalysis and material science.

- Asymmetric Synthesis: The chiral nature of the compound allows it to influence the stereochemistry of reactions, particularly in the synthesis of pharmaceuticals.

Research indicates that (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate exhibits various biological activities. It has been studied for its potential as:

- Antitumor Agents: Its ability to form complexes with metals may enhance the efficacy of certain chemotherapeutic agents.

- Neuroprotective Effects: Some studies suggest it may have protective effects on neuronal cells, potentially useful in neurodegenerative disease research.

- Antioxidant Properties: The compound may exhibit antioxidant activity, contributing to its therapeutic potential against oxidative stress-related conditions.

The synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate can be achieved through several methods:

- Reduction of Nitriles: Starting from cyclohexanone or cyclohexylamine, nitriles can be reduced using catalytic hydrogenation or lithium aluminum hydride.

- Chiral Resolution: Enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with tartaric acid.

- Direct Amination: Cyclohexene can undergo amination reactions to introduce amino groups at specific positions on the ring.

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate finds applications in:

- Pharmaceutical Industry: As a precursor for synthesizing various drugs and biologically active molecules.

- Catalysis: In asymmetric synthesis for producing chiral compounds.

- Material Science: In developing new materials that require specific chiral properties.

Interaction studies involving (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate focus on its binding affinity and selectivity towards various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with enzymes or receptors.

- In Vitro Assays: To evaluate its biological activity against specific cell lines or pathogens.

- Structure-Activity Relationship Analysis: To understand how modifications to the compound affect its biological properties.

Several compounds share structural similarities with (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Diaminopropane | Linear diamine | Shorter chain length; used in simpler amination reactions. |

| 1,3-Diaminopropane | Linear diamine | Different connectivity; used in polymer synthesis. |

| 1,2-Diaminobutane | Linear diamine | Longer chain; exhibits different biological activity profiles. |

| (2R,3R)-3-Amino-2-butanol | Chiral alcohol | Contains an alcohol functional group; used in different synthetic pathways. |

The uniqueness of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate lies in its cyclic structure and dual amino functionality that allows for diverse applications in asymmetric synthesis and complexation chemistry.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant